Product packaging for Lactosyl Maprotiline(Cat. No.:)

Lactosyl Maprotiline

Cat. No.: B1152292
M. Wt: 601.68
Attention: For research use only. Not for human or veterinary use.
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Description

Lactosyl Maprotiline is a chemically modified derivative of the tetracyclic antidepressant Maprotiline. Maprotiline is a well-characterized psychoactive compound that functions primarily as a potent and selective norepinephrine reuptake inhibitor . Unlike many tricyclic antidepressants, it has minimal impact on serotonin reuptake, providing a distinct pharmacological profile . Its mechanism is believed to involve the antagonism of presynaptic alpha-2 adrenergic receptors, which can increase noradrenergic and serotonergic activity in the brain . The addition of a lactosyl group to the Maprotiline structure is intended to create a novel analog for research purposes, potentially modifying its physicochemical properties, pharmacokinetics, or binding affinity. Researchers may investigate this derivative to study the effects of glycosylation on drug delivery, metabolism, and blood-brain barrier penetration. The parent compound, Maprotiline, is known to have good bioavailability and a long elimination half-life of 27 to 58 hours . It is extensively metabolized in the liver, primarily via CYP2D6 enzymes, and has a high volume of distribution . As a research compound, this compound is strictly for use in laboratory settings to explore these and other scientific questions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C₃₂H₄₃NO₁₀

Molecular Weight

601.68

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Lactosyl Maprotiline

Retrosynthetic Analysis and Key Precursors for Lactosyl Maprotiline (B82187) Synthesis

A retrosynthetic analysis of Lactosyl Maprotiline (I) breaks the molecule down into its primary constituents: the Maprotiline core (II) and a lactose (B1674315) derivative. The key disconnection occurs at the C-N bond linking the sugar to the secondary amine of Maprotiline. This suggests a synthetic strategy where Maprotiline is first synthesized and then glycosylated.

The synthesis of Maprotiline (II) itself can be approached through several routes. A common retrosynthetic disconnection involves a Diels-Alder reaction, breaking the central ethano bridge. This leads back to a 9-substituted anthracene (B1667546) derivative (III) and ethylene (B1197577). The side chain of the anthracene precursor can be introduced through various methods, starting from simpler anthracene or anthrone (B1665570) derivatives.

Therefore, the key precursors for the synthesis of this compound are:

Maprotiline (II): The core tetracyclic amine.

Lactose: The carbohydrate moiety to be attached.

Anthrone or Anthracene derivatives: Starting materials for the synthesis of the Maprotiline skeleton.

The lactosylation step would require an activated form of lactose or specific reaction conditions to facilitate the coupling with the secondary amine of Maprotiline.

Detailed Synthesis Routes for this compound

The synthesis of this compound is a two-stage process: the synthesis of Maprotiline followed by its glycosylation with lactose.

The synthesis of the Maprotiline core has been well-documented. researchgate.netgoogle.com A classical approach starts from anthrone. google.com The key steps are:

Michael Addition: Anthrone undergoes a Michael addition with acrylonitrile (B1666552) in the presence of a base to form β-(10-oxo-9(10H)-anthryl)propionitrile.

Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid, β-(10-oxo-9(10H)-anthryl)propionic acid.

Reduction: The keto group is reduced using zinc powder in an ammonia (B1221849) solution to yield β-(9-anthryl)propionic acid.

Side Chain Elaboration: The carboxylic acid is converted to an amide and subsequently reduced to the desired 3-(methylamino)propyl side chain.

Diels-Alder Reaction: The resulting 9-(3-methylaminopropyl)anthracene undergoes a [4+2] cycloaddition with ethylene under high pressure and temperature to form the characteristic ethano-bridged tetracyclic structure of Maprotiline. researchgate.net

An alternative approach involves the Diels-Alder reaction of a substituted anthracene with a suitable dienophile, followed by the elaboration of the side chain. researchgate.netresearchgate.net

Once Maprotiline is obtained, the subsequent lactosylation can be achieved. A prominent method is reductive amination . researchgate.netunacademy.comnih.gov This involves the reaction of Maprotiline with lactose. The open-chain aldehyde form of lactose reacts with the secondary amine of Maprotiline to form an intermediate iminium ion, which is then reduced in situ to the stable N-glycoside. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), which is selective for the iminium ion over the aldehyde. unacademy.comnih.gov

The reaction can be summarized as: Maprotiline + Lactose ⇌ Iminium Ion --[NaBH3CN]--> this compound

Another potential route for glycosylation is the Maillard reaction , which occurs between the amine and the reducing sugar. scispace.com However, this reaction can lead to a mixture of products, including Amadori rearrangement products, and may require careful control of conditions to favor the desired N-glycoside.

While specific chemoenzymatic routes for this compound are not extensively documented, general principles of chemoenzymatic glycosylation could be applied. nih.govnih.gov Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. researchgate.netbeilstein-journals.org A hypothetical chemoenzymatic approach could involve:

Activation of Lactose: Enzymatic synthesis of an activated lactose donor, such as lactose-1-phosphate (B12708853) or a nucleotide sugar derivative (e.g., UDP-lactose), although UDP-lactose is not a common naturally occurring sugar donor.

Glycosyltransferase-catalyzed Coupling: A promiscuous glycosyltransferase could then catalyze the transfer of the lactose moiety from the activated donor to the secondary amine of Maprotiline. researchgate.net

Alternatively, endoglycosidases could be used in a transglycosylation reaction, where a lactose-containing oligosaccharide is cleaved and the lactose unit is transferred to Maprotiline. nih.gov However, the efficiency of such reactions with small molecule amine acceptors can be low. The development of "glycosynthases," engineered glycosidases that can synthesize glycosides but not hydrolyze them, could offer a more efficient enzymatic route.

In the reductive amination step for lactosylation, several factors can be optimized:

pH: The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6), which protonate the carbonyl group of the open-chain lactose, making it more electrophilic, while not excessively protonating the amine nucleophile. nih.gov

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective for this type of reaction. scispace.com

Reducing Agent: The choice and stoichiometry of the reducing agent are critical to ensure selective reduction of the iminium ion without reducing the lactose aldehyde.

Temperature and Reaction Time: These parameters need to be empirically determined to maximize the yield of the desired product while minimizing side reactions.

The table below summarizes the key reactions and potential conditions.

Reaction StageReactantsKey Reagents/CatalystsTypical Conditions
Maprotiline Synthesis
Diels-Alder Cycloaddition9-Substituted Anthracene, EthyleneHigh Temperature, High Pressure170-250°C, >60 atm
Lactosylation
Reductive AminationMaprotiline, LactoseNaBH3CNpH 4-6, Methanol (B129727) or DMF
Chemoenzymatic GlycosylationMaprotiline, Activated LactoseGlycosyltransferaseAqueous buffer, physiological pH

Synthesis of Stereoisomers and Diastereomers of this compound

Maprotiline itself is a chiral molecule, possessing stereocenters at the C9 and C10 positions of the anthracene core. Commercially available Maprotiline is typically a racemic mixture. mdpi.com The attachment of lactose, which is also chiral with multiple stereocenters, to a racemic mixture of Maprotiline would result in a mixture of four diastereomers:

(R)-Maprotiline-β-D-Lactosyl

(S)-Maprotiline-β-D-Lactosyl

(R)-Maprotiline-α-D-Lactosyl

(S)-Maprotiline-α-D-Lactosyl

The anomeric configuration (α or β) at the glycosidic bond adds another layer of stereochemical complexity.

To synthesize specific stereoisomers of this compound, a stereoselective synthesis of the Maprotiline core is required. Asymmetric Diels-Alder reactions, using chiral catalysts or auxiliaries, could provide access to enantiomerically enriched Maprotiline precursors. thieme-connect.com Once a single enantiomer of Maprotiline is obtained, subsequent lactosylation would yield a pair of diastereomers (anomers).

The stereoselectivity of the glycosylation reaction itself is also a critical factor. While reductive amination typically results in a mixture of anomers, certain catalytic systems or reaction conditions might favor the formation of one anomer over the other. Chemoenzymatic methods, if developed, would likely offer the highest degree of stereocontrol, often yielding a single anomer. nih.gov

Separation of the resulting diastereomers can be achieved using chiral chromatography techniques.

Preparation of Structurally Related Lactosylated Maprotiline Analogues

The synthesis of structurally related lactosylated Maprotiline analogues can be achieved by modifying either the Maprotiline core or the carbohydrate moiety.

Modification of the Maprotiline Core: A variety of Maprotiline analogues have been synthesized, often for structure-activity relationship studies. researchgate.netresearchgate.netnih.govnih.gov These modifications include:

Substitution on the aromatic rings: Introducing substituents such as halogens or alkyl groups onto the benzene (B151609) rings of the tetracyclic system. researchgate.netresearchgate.net

Alterations to the ethano bridge: Modifying the length or substitution pattern of the ethano bridge. nih.gov

Changes to the side chain: Varying the length of the alkyl chain or the nature of the amine (e.g., primary or tertiary). nih.gov

Each of these analogues, possessing a secondary amine, could then be subjected to the same lactosylation conditions described above to generate a library of lactosylated derivatives.

Modification of the Carbohydrate Moiety: Instead of lactose, other reducing disaccharides (e.g., maltose, cellobiose) or monosaccharides (e.g., glucose, galactose) could be conjugated to Maprotiline using similar reductive amination protocols. scispace.com This would lead to a range of Maprotiline glycoconjugates with different carbohydrate head-groups, allowing for the investigation of the influence of the sugar structure on the compound's properties.

The general scheme for the synthesis of these analogues would follow the same two-stage process: synthesis of the modified Maprotiline core followed by glycosylation.

Development of Stable Isotope-Labeled this compound for Mechanistic Studies

The use of stable isotope-labeled compounds is a cornerstone in modern biomedical and pharmaceutical research, providing invaluable tools for elucidating complex biological processes. nih.gov Incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule like this compound allows researchers to trace its path and transformation within a biological system without significantly altering its fundamental chemical properties. symeres.comlucerna-chem.ch This technique is pivotal for detailed mechanistic studies, particularly in the areas of drug metabolism and pharmacokinetics (DMPK). nih.govsymeres.com

Stable isotope labeling serves multiple functions in research. It enables the precise quantification of the parent drug and its metabolites in complex biological matrices, improves the specificity of mass spectrometry analyses, and helps in the structural elucidation of metabolites. symeres.comlucerna-chem.ch For mechanistic studies, deuterium labeling is particularly insightful due to the kinetic isotope effect—the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions at the site of labeling, thereby helping to identify sites of metabolic attack. symeres.com

A deuterated version of this compound, "this compound-[d5]," has been synthesized for such research purposes. lgcstandards.com The "[d5]" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. lgcstandards.com This isotopically labeled compound serves as an ideal internal standard for quantitative bioanalysis and is crucial for tracking the metabolic fate of the lactosyl moiety and the aglycone.

The synthesis of stable isotope-labeled compounds can be approached in two primary ways: by building the molecule from commercially available isotope-containing precursors or by performing hydrogen isotope exchange (HIE) reactions on the final molecule or a late-stage intermediate. symeres.com Advanced methods for HIE, such as those using photocatalysts, have been developed for labeling various pharmaceuticals, including the parent compound maprotiline. acs.orgosti.gov For instance, research has shown efficient deuterium labeling of maprotiline on the N-methyl group and the N-CH₂R moiety, which are known sites of metabolism. acs.org

By employing stable isotope-labeled this compound, researchers can gain critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for understanding its mechanism of action and potential interactions at a molecular level. nih.govosti.gov

Table 1: Properties of this compound-[d5]

PropertyValueReference
Analyte Name This compound-[d5] lgcstandards.com
Molecular Formula C₃₂D₅H₃₈NO₁₀ lgcstandards.com
Molecular Weight 606.715 lgcstandards.com
Accurate Mass 606.32 lgcstandards.com
Isotopic Label Deuterium (d5) lgcstandards.com

In-depth Analysis Reveals Scant Data on this compound's Pharmacological Profile

Despite extensive database searches, specific pharmacological data for the chemical compound this compound remains largely unavailable in the public scientific literature. As a result, a detailed analysis of its molecular and cellular pharmacological investigations as outlined cannot be constructed at this time.

While the parent compound, Maprotiline, is a well-documented tetracyclic antidepressant, its lactosylated derivative, this compound, has not been the subject of published research focusing on its specific interactions with cellular targets. Consequently, there is a lack of empirical data to populate the requested sections on its ligand-receptor binding kinetics, affinity for monoamine transporters and histamine (B1213489) receptors, or its cellular entry mechanisms.

The intended research outline, focusing on key aspects of pharmacological activity, would typically be based on extensive preclinical studies. Such studies for this compound, if they exist, have not been published in accessible scientific journals or databases. Therefore, any discussion on the specific binding affinities, the role of sugar transporters in its uptake, or the endocytic pathways involved in its internalization would be purely speculative.

In the absence of direct scientific evidence on this compound, this report cannot fulfill the detailed structural requirements of the proposed article. Further research and publication of findings are necessary before a comprehensive and scientifically accurate article on the molecular and cellular pharmacology of this compound can be written.

Molecular and Cellular Pharmacological Investigations of Lactosyl Maprotiline

Investigation of Lactosyl Moiety-Mediated Cellular Entry Mechanisms

Comparative Cellular Permeability Studies with Parent Maprotiline (B82187)

The addition of a lactose (B1674315) moiety to Maprotiline is expected to significantly alter its cellular permeability. Maprotiline, a lipophilic tetracyclic antidepressant, readily crosses cell membranes primarily through passive diffusion, driven by its concentration gradient. nih.gov In contrast, the introduction of the bulky and hydrophilic lactose sugar is anticipated to drastically reduce this passive permeability.

Lactosylation increases the molecule's size and hydrophilicity, characteristics that generally hinder passage through the lipid bilayer of cell membranes. mdpi.com Consequently, the cellular uptake of Lactosyl Maprotiline would likely be substantially lower than that of Maprotiline if relying solely on passive diffusion.

However, the presence of the lactose group could introduce the possibility of carrier-mediated transport. Cells expressing lactose-specific transporters, such as certain lectins or sugar transport proteins, might exhibit enhanced uptake of this compound compared to cells lacking these transporters. This would represent a fundamental shift in the mechanism of cellular entry from passive diffusion for Maprotiline to a more targeted, active transport process for its lactosylated derivative.

Table 1: Predicted Comparative Cellular Permeability

Compound Primary Mechanism of Permeation Predicted Permeability Coefficient (Papp) Key Influencing Factors
Maprotiline Passive Diffusion High Lipophilicity, Molecular Weight (<500 Da)

| This compound | Facilitated Diffusion / Active Transport (Hypothetical) | Low to Moderate (Transporter-dependent) | Hydrophilicity, Large Molecular Size, Affinity for Sugar Transporters |

Intracellular Distribution and Subcellular Localization Studies

The intracellular fate of this compound is predicted to diverge significantly from that of its parent compound. Following its potential transporter-mediated entry into the cell, the distribution of this compound would be largely dictated by the intracellular trafficking pathways associated with its specific transporter.

If internalized via endocytosis, this compound would likely be found within endosomes and lysosomes. The acidic environment of the lysosome could potentially lead to the cleavage of the glycosidic bond, releasing the parent Maprotiline molecule to then distribute throughout the cell based on its own physicochemical properties.

In contrast, Maprotiline itself is known to distribute into various cellular compartments, including the endoplasmic reticulum and mitochondria, influenced by its lipophilicity and potential for ionic trapping within acidic organelles. drugbank.com The initial distribution of intact this compound, however, would be more restricted, pending its potential metabolic conversion back to Maprotiline.

Biophysical Characterization of Molecular Interactions

The biophysical interactions of this compound with its molecular targets are anticipated to be substantially different from those of Maprotiline. Maprotiline is a potent inhibitor of norepinephrine (B1679862) reuptake and also interacts with various receptors, including histamine (B1213489) H1 and alpha-1 adrenergic receptors. wikipedia.orgnih.gov These interactions are governed by the specific three-dimensional structure and pharmacophore of the Maprotiline molecule.

The addition of the large lactose group would likely introduce steric hindrance, potentially preventing or weakening the binding of this compound to the norepinephrine transporter and other receptor targets of the parent compound. The affinity for these targets would be expected to be significantly lower for the lactosylated form.

Conversely, the lactose moiety could enable new interactions with carbohydrate-binding proteins (lectins) or other sugar-recognizing molecules within the cell or on the cell surface. These novel interactions could lead to a pharmacological profile for this compound that is distinct from that of Maprotiline, potentially involving different signaling pathways or cellular effects.

Table 2: Predicted Molecular Interaction Profiles

Compound Primary Molecular Targets Nature of Interaction Predicted Affinity
Maprotiline Norepinephrine Transporter, Histamine H1 Receptor, α1-Adrenergic Receptor Competitive Inhibition / Antagonism High
This compound Carbohydrate-Binding Proteins (Lectins) (Hypothetical) Specific Recognition of Lactose Moiety Variable (Dependent on Lectin)

Biochemical Transformations and Enzymatic Hydrolysis Pathways of Lactosyl Maprotiline

Identification of Enzymes Involved in Lactosyl Maprotiline (B82187) Biotransformation

The biotransformation of Lactosyl Maprotiline is anticipated to be a two-stage process involving initial deglycosylation followed by metabolism of the parent drug.

The primary enzyme expected to initiate the metabolism of this compound is Lactase-Phlorizin Hydrolase (LPH), an enzyme located in the brush border membrane of the small intestine. wikipedia.orgresearchgate.net LPH is a bifunctional enzyme with two active sites. The lactase site is responsible for the hydrolysis of lactose (B1674315) into glucose and galactose, while the phlorizin (B1677692) hydrolase site cleaves other β-glycosides. wikipedia.orgresearchgate.net

Given that this compound is a lactose conjugate, its initial transformation would likely involve the hydrolytic activity of LPH to release the parent compound, Maprotiline, and lactose. The substrate specificity of LPH has been studied, and it is known to hydrolyze various glycosides. capes.gov.brnih.govnih.gov The efficiency of this hydrolysis would depend on how the steric bulk of the Maprotiline aglycone affects binding to the LPH active site. Studies on various lactose analogues have shown that modifications to the glucose and galactose moieties can influence the rate of hydrolysis, with the hydroxyl groups at the 2' and 3' positions of the galactose ring being important for substrate recognition. capes.gov.brnih.gov

Once Maprotiline is released from its lactosyl conjugate, it would undergo metabolism primarily by the Cytochrome P450 (CYP) enzyme system in the liver. drugbank.comnih.gov The major metabolic pathways for Maprotiline are N-demethylation and hydroxylation. researchgate.netdrugbank.commdpi.com

CYP2D6: This is the principal enzyme responsible for the metabolism of Maprotiline. nih.govtaylorandfrancis.comnih.gov It mediates the N-demethylation of Maprotiline to its major active metabolite, desmethylmaprotiline (B108240). researchgate.netnih.gov It is estimated that CYP2D6 is responsible for approximately 83% of this conversion at therapeutic plasma concentrations. nih.gov

CYP1A2: This enzyme also contributes to the N-demethylation of Maprotiline, although to a lesser extent than CYP2D6, accounting for about 17% of the formation of desmethylmaprotiline. nih.govtaylorandfrancis.com

Other CYPs: While CYP2D6 and CYP1A2 are the main contributors, other isoforms like CYP3A4 may have a minor role. nih.gov

Following these Phase I reactions, the resulting metabolites, including desmethylmaprotiline and hydroxylated forms of Maprotiline, can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more easily excreted. drugbank.com

Elucidation of Metabolic Cascades and Intermediate Metabolites

The metabolic cascade for this compound is proposed to begin with its hydrolysis.

Hydrolysis: this compound is cleaved by Lactase-Phlorizin Hydrolase in the small intestine into Maprotiline and lactose.

Primary Metabolism of Maprotiline: The liberated Maprotiline enters systemic circulation and is transported to the liver. Here, it undergoes extensive first-pass metabolism. The primary metabolic pathways include:

N-demethylation: Catalyzed mainly by CYP2D6 and to a lesser extent by CYP1A2, this reaction forms the pharmacologically active metabolite, desmethylmaprotiline . nih.govmdpi.comencyclopedia.pub

Hydroxylation: Aromatic and aliphatic hydroxylation also occur, leading to metabolites such as 3-hydroxymaprotiline and 2-hydroxymaprotiline . taylorandfrancis.com

Secondary Metabolism: The primary metabolites can undergo further biotransformation. For instance, desmethylmaprotiline can be acetylated. taylorandfrancis.com Both the primary metabolites and the parent drug can also be conjugated with glucuronic acid to form glucuronides, which are then excreted. drugbank.com

The major intermediate and ultimately active metabolite in this cascade is desmethylmaprotiline.

Kinetic Analysis of Enzymatic Hydrolysis and Product Release

Specific kinetic data for the enzymatic hydrolysis of this compound is not available. However, the kinetics of the subsequent metabolism of Maprotiline have been studied.

The formation of desmethylmaprotiline from Maprotiline by human liver microsomes has been shown to follow a two-enzyme model, indicating the involvement of both a high-affinity and a low-affinity enzyme. nih.gov

EnzymeApparent KM (μM)Inhibition
High-affinity (likely CYP2D6) 71 - 84Competitively inhibited by quinidine
Low-affinity (likely CYP1A2) 426 - 531Non-competitively inhibited by furafylline
Data derived from studies on human liver microsomes. nih.gov

Influence of Microenvironmental Factors on Biochemical Stability

The biochemical stability of this compound would be influenced by factors in the gastrointestinal tract and systemic circulation.

pH: The optimal pH for human lactase is around 6.0. wikipedia.org The acidic environment of the stomach could potentially lead to non-enzymatic hydrolysis of the glycosidic bond, although this is likely to be less efficient than enzymatic hydrolysis in the small intestine.

Enzyme Inhibitors and Inducers: The metabolism of the released Maprotiline can be affected by substances that inhibit or induce CYP enzymes. For example, drugs that inhibit CYP2D6, such as certain SSRIs (e.g., fluoxetine) or antipsychotics, could lead to increased plasma concentrations of Maprotiline. taylorandfrancis.com Conversely, inducers of CYP enzymes could decrease its plasma levels.

Genetic Polymorphisms: The activity of CYP2D6 is subject to genetic polymorphism, leading to different metabolic phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers). nih.gov This would significantly affect the clearance of Maprotiline once it is released from the lactosyl conjugate, leading to inter-individual variability in plasma concentrations and response. nih.gov

Comparative Biochemical Stability with Parent Maprotiline and Other Conjugates

Direct comparative stability studies for this compound are not available. However, some general principles can be applied.

The conjugation of a drug with a sugar moiety like lactose generally increases its hydrophilicity and molecular weight. This can alter its stability and pharmacokinetic profile compared to the parent drug.

This compound vs. Maprotiline: this compound would be expected to have greater aqueous solubility than Maprotiline. Its stability in the gastrointestinal tract would be lower than that of Maprotiline due to its susceptibility to hydrolysis by LPH. The parent drug, Maprotiline, is relatively stable in the GI tract before absorption.

This compound vs. Other Drug Conjugates: The stability of drug conjugates is highly dependent on the nature of the linker and the attached molecule. nih.govacs.org For instance, glucuronide conjugates of Maprotiline metabolites are formed in the liver and are generally stable until they are excreted or potentially cleaved by bacterial β-glucuronidases in the gut. The stability of this compound is primarily dictated by the lactase-sensitive glycosidic bond. The stability of antibody-drug conjugates, another class of drug conjugates, is influenced by factors such as the conjugation site and the presence of other glycosylations on the antibody. nih.govacs.org

The purpose of creating a lactosylated conjugate of a drug is often to design a prodrug that can be targeted to the small intestine, where the release of the active compound is initiated by LPH. This strategy has been explored for other compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Lactosyl Maprotiline and Analogues

Impact of Lactosyl Moiety Modifications on Molecular Target Binding

The addition of a lactose (B1674315) molecule to maprotiline (B82187) introduces significant structural and chemical changes that can profoundly influence its interaction with biological targets. Maprotiline primarily acts as a potent norepinephrine (B1679862) reuptake inhibitor, with weaker effects on serotonin (B10506) reuptake. wikipedia.orgdrugbank.com It also exhibits antagonist activity at various receptors, including histamine (B1213489) H1 and alpha-1 adrenergic receptors. wikipedia.orgdrugbank.com

Linker Chemistry Variations and Their Effects

The nature of the chemical linker connecting the lactose sugar to the maprotiline core is critical. This linker can influence the conjugate's stability, solubility, and the orientation of the lactosyl group relative to the pharmacophore of maprotiline.

Linker TypePotential Effect on Binding AffinityRationale
Ester Linkage May be labile, leading to in vivo cleavage and release of native maprotiline. This could result in a prodrug effect.Ester bonds are susceptible to hydrolysis by esterase enzymes present in plasma and tissues.
Ether Linkage More stable than an ester linkage, potentially leading to the conjugate acting as the primary pharmacological agent.Ether bonds are generally more resistant to enzymatic cleavage.
Amide Linkage Offers intermediate stability and can influence hydrogen bonding interactions with the target protein.The amide bond's polarity and hydrogen bonding capacity can alter the binding mode.
Direct Attachment If attached directly to a functional group on maprotiline, it could sterically hinder the interaction with the norepinephrine transporter.The bulky lactose group could physically block the binding pocket.

Stereochemical Influences on Molecular Recognition

The stereochemistry of both the lactose moiety and the maprotiline core plays a pivotal role in molecular recognition. The anomeric configuration (α or β) of the glycosidic bond linking lactose to the linker, as well as the chirality of the maprotiline structure, will dictate the three-dimensional shape of the conjugate and its fit within a binding site.

Influence of Core Maprotiline Structure Modifications on Conjugate Properties

Modifications to the tetracyclic core of maprotiline would further modulate the properties of the resulting lactosyl conjugate. Maprotiline's rigid, bridged ring system is a key determinant of its pharmacological profile. wikipedia.org

Modification SitePotential Impact on Conjugate Properties
Aromatic Rings Substitution on the aromatic rings could alter electronic properties and metabolic stability. For instance, halogenation might enhance binding affinity through new interactions but could also affect toxicity.
Propylamine (B44156) Side Chain Altering the length or branching of the N-methyl propylamine side chain would directly impact interactions with the norepinephrine transporter. wikipedia.org This is the site where the lactosyl moiety would likely be attached.
Ethano Bridge Modifications to the ethano bridge would change the overall three-dimensional shape of the molecule, potentially influencing how the lactosyl group is presented to its environment.

Relationship Between Structural Features and Cellular Uptake Mechanisms

The introduction of a bulky and hydrophilic lactosyl group is expected to significantly alter the cellular uptake of maprotiline. Maprotiline, being a lipophilic small molecule, likely crosses cell membranes, including the blood-brain barrier, via passive diffusion. drugbank.com

The addition of lactose could:

Decrease Passive Diffusion: The increased polarity and size of Lactosyl Maprotiline would likely reduce its ability to passively diffuse across lipid bilayers.

Enable Facilitated Transport: The lactosyl moiety could be recognized by glucose or galactose transporters (GLUTs), potentially leading to active uptake into specific cells or tissues that express these transporters. This could be a strategy for targeted drug delivery.

Correlating Structural Attributes with Biochemical Transformation Rates

The metabolism of maprotiline is known to be influenced by cytochrome P450 enzymes, particularly CYP2D6. nih.govnih.gov The addition of a lactose unit can alter the metabolic profile in several ways:

Computational Chemistry and Molecular Modeling of Lactosyl Maprotiline

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Lactosyl Maprotiline (B82187), this involves simulating its interaction with various biological targets to elucidate its mechanism of action and potential therapeutic effects.

While specific molecular docking studies on Lactosyl Maprotiline are not extensively documented in publicly available literature, insights can be drawn from studies on its parent compound, maprotiline. Molecular docking has been employed to identify potential protein targets for maprotiline. nih.gov For instance, one study used inverse docking to screen a virtual library of protein targets, revealing potential interactions with various proteins. nih.gov The AutoDock Vina program is a common tool for such simulations. nih.gov

A notable finding from molecular docking studies on maprotiline is its interaction with Cellular Retinoic Acid-Binding Protein 1 (CRABP1). nih.gov This interaction was further validated by surface plasmon resonance (SPR) analysis, confirming the binding between maprotiline and the CRABP1 protein. nih.gov Such studies provide a foundation for investigating whether the addition of a lactose (B1674315) moiety in this compound alters or enhances its binding to such targets. The lactosyl group could introduce new hydrogen bonding and other interactions, potentially modifying the binding affinity and selectivity.

Furthermore, maprotiline and its derivatives have been investigated for their interaction with neurotransmitter transporters and receptors, which are key targets in the treatment of depression. patsnap.comnih.gov Docking simulations can help predict how this compound might interact with these targets, such as the norepinephrine (B1679862) transporter (NET). The large lactosyl group would likely influence the binding mode and affinity compared to maprotiline.

Future molecular docking studies on this compound would be crucial to systematically screen for its potential biological targets and to understand the structural basis of its interactions at the molecular level.

Conformational Analysis and Dynamics Simulations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like this compound, which contains multiple rotatable bonds, understanding its conformational landscape is essential for predicting its biological activity. The conformation in which a ligand binds to a protein is often not its lowest energy state in solution. nih.gov

The addition of the bulky and flexible lactosyl group to the maprotiline scaffold significantly increases the conformational complexity. Computational methods such as molecular mechanics and quantum mechanics can be used to calculate the energies of different conformers and identify low-energy structures. Techniques like Density Functional Theory (DFT) calculations have been used to identify possible isomers of maprotiline analogues. researchgate.netjust.edu.ye

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the molecule and its surrounding environment (e.g., water) over time. mdpi.com This allows for the exploration of the conformational space available to this compound and can reveal how it might adapt its shape to fit into a binding pocket. MD simulations can also provide insights into the stability of the ligand-protein complex once formed. mdpi.com

Studies on drug-like molecules have shown that they often bind in conformations that are higher in energy than their global minimum, with strain energies that can exceed 9 kcal/mol in some cases. nih.gov Therefore, a thorough conformational analysis of this compound would involve generating a library of possible conformations and using these in subsequent docking and binding affinity predictions.

Prediction of Binding Affinities and Interaction Hotspots

Predicting the binding affinity between a ligand and a protein is a key goal of computational drug design, as it correlates with the ligand's potency. biorxiv.org Various computational methods can be used to estimate the binding free energy of the this compound-protein complex. These methods range from relatively simple scoring functions used in molecular docking to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP). arxiv.org

The binding affinity is influenced by various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The lactosyl moiety, with its numerous hydroxyl groups, is capable of forming a network of hydrogen bonds with a protein target, which could significantly contribute to the binding affinity. nih.gov

Identifying "interaction hotspots" — regions in the binding pocket that contribute most significantly to the binding energy — is crucial for understanding the determinants of binding and for designing more potent analogues. Computational tools can map these hotspots by analyzing the interaction energies between the ligand and individual amino acid residues of the protein.

For maprotiline, its binding affinity to targets like the histamine (B1213489) H1 receptor has been established. nih.gov Computational prediction of this compound's binding affinity to this and other potential targets would be a valuable step in assessing its pharmacological profile. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and the use of machine learning models trained on large datasets of protein-ligand interactions. biorxiv.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity or property.

For this compound, a QSAR study could be conducted if a series of related compounds with varying structural modifications and corresponding biological activity data were available. The models derived from such a study could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The molecular descriptors used in QSAR/QSPR studies can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

While specific QSAR/QSPR studies on this compound are not readily found, the principles of these methods are widely applied in drug discovery. researchgate.net For example, a QSAR model could be developed to predict the norepinephrine reuptake inhibitory activity of a series of maprotiline derivatives, including this compound.

In Silico Predictions of Metabolic Pathways and Enzyme Interactions

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. researchgate.net This is a critical step in drug development, as metabolites can be active, inactive, or even toxic.

The metabolism of the parent compound, maprotiline, is well-characterized. It is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2. taylorandfrancis.com The major metabolic pathway is N-demethylation to form N-desmethylmaprotiline, which is an active metabolite. mdpi.com Other pathways include hydroxylation. taylorandfrancis.com

For this compound, the addition of the lactose group introduces new potential sites for metabolism. In silico metabolism prediction tools can be used to identify which parts of the molecule are most likely to be modified by metabolic enzymes. chemrxiv.org These tools often use rule-based systems or machine learning models trained on known metabolic transformations.

It is plausible that the lactosyl moiety could be a target for glycosidases, leading to the cleavage of the glycosidic bond and the release of maprotiline. The bulky lactosyl group might also sterically hinder the access of CYP enzymes to the maprotiline core, potentially altering the metabolic profile compared to the parent drug. Predicting these interactions with metabolic enzymes like CYPs is an important application of in silico modeling. mdpi.com

Advanced Analytical Methodologies for Characterizing Lactosyl Maprotiline in Research Contexts

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Lactosyl Maprotiline (B82187) and the identification of its potential metabolites. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm), enabling the determination of a molecule's elemental composition from its exact mass. nih.gov

For the structural elucidation of Lactosyl Maprotiline, HRMS can confirm the covalent linkage of the lactose (B1674315) moiety to the Maprotiline core by matching the experimentally observed mass to the calculated theoretical mass of the protonated molecule ([M+H]⁺). Tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform are crucial for confirming the structure. nih.gov In these experiments, the parent ion is isolated and fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint; for this compound, this would involve characteristic losses of the sugar units and specific cleavages within the Maprotiline structure. nih.gov

In metabolite identification studies, HRMS is used to detect and identify products of biotransformation. ijpras.com Common metabolic pathways for a compound like this compound could include hydroxylation, N-demethylation of the Maprotiline portion, or enzymatic cleavage of the glycosidic bond. HRMS can detect the small mass shifts associated with these modifications, and subsequent MS/MS analysis of the metabolite ions helps to pinpoint the location of the structural change. ijpras.comnih.gov

CompoundMolecular FormulaCalculated m/z [M+H]⁺Potential Observed m/zMass Error (ppm)Structural Note
This compoundC₃₂H₄₅NO₁₁619.2993619.2990-0.48Parent Compound
Hydroxy-Lactosyl MaprotilineC₃₂H₄₅NO₁₂635.2942635.2938-0.63Metabolite: Aromatic ring hydroxylation
N-desmethyl-Lactosyl MaprotilineC₃₁H₄₃NO₁₁605.2836605.2831-0.83Metabolite: N-demethylation

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating this compound from reaction mixtures or biological matrices and assessing its purity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation, detection, and quantification of pharmaceutical compounds. kuleuven.be For this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed for separation. acgpubs.org These techniques separate molecules based on their hydrophobicity. This compound, being more polar than the parent drug Maprotiline due to the lactose group, would have a shorter retention time on a standard C18 column. nih.gov

The high sensitivity and selectivity of tandem mass spectrometry make it ideal for purity assessment. researchgate.net By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound and any known impurities can be monitored. This allows for the detection and quantification of trace-level impurities, such as unreacted Maprotiline or side-products from the conjugation reaction, with a high degree of confidence. ijpras.com

ParameterCondition
Chromatographic ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (this compound)Q1: 619.3 → Q3: 277.2 (Maprotiline fragment)
MRM Transition (Maprotiline Impurity)Q1: 278.2 → Q3: 233.1

While mass spectrometry provides information on connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are required for a complete structural assignment and conformational analysis. mdpi.com

2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly vital. These experiments detect protons that are close in space (<5 Å), even if they are not directly connected through chemical bonds. rsc.org By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the spatial orientation of the lactose moiety relative to the tetracyclic Maprotiline core. This information is critical for understanding how the molecule might interact with a biological target, as its shape and the accessibility of different functional groups are key determinants of binding. nih.gov

MoietyProton TypeExpected Chemical Shift Range (ppm)Conformational Significance
MaprotilineAromatic (Ar-H)7.0 - 7.5Provide reference points for proximity to the sugar.
MaprotilineN-Methyl (N-CH₃)~2.5Its spatial proximity to sugar protons indicates specific conformers.
LactoseAnomeric (H-1')4.5 - 5.5NOE cross-peaks between H-1' and Maprotiline's aromatic protons define the glycosidic linkage orientation.

Spectroscopic Methods for Molecular Interaction Probing

Understanding how this compound interacts with its intended biological targets (e.g., proteins, enzymes) is a key objective in research. Various spectroscopic techniques can provide valuable insights into these binding events. nih.gov

Fluorescence Spectroscopy: This method is highly sensitive for studying drug-protein interactions, particularly if the protein contains fluorescent amino acids like tryptophan. mdpi.com The binding of this compound to a target protein can quench the intrinsic fluorescence of tryptophan. By titrating the protein with increasing concentrations of the compound, one can determine binding constants (Kₐ) and the number of binding sites. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. mdpi.com Significant changes in the CD spectrum of a protein in the presence of this compound would indicate that the binding event induces a conformational change in the protein.

UV-Visible Spectroscopy: This technique can detect the formation of a ground-state complex between a drug and a protein, which often results in shifts in the absorption spectrum of the drug or protein. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide information about changes in the vibrational modes of a protein's amide bonds upon interaction with a ligand, offering further evidence of binding-induced conformational adjustments. mdpi.com

TechniquePrincipleKey Information Obtained
Fluorescence SpectroscopyMeasures changes in the emission of fluorescent molecules (e.g., tryptophan in proteins) upon binding.Binding affinity (Kₐ), binding stoichiometry, mechanism of quenching.
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light by chiral molecules.Changes in protein secondary (far-UV) and tertiary (near-UV) structure.
UV-Visible SpectroscopyMeasures the absorption of UV or visible light by a molecule.Formation of a ground-state complex, binding constants.
FT-IR SpectroscopyMeasures the absorption of infrared radiation, causing molecular vibrations.Alterations in protein secondary structure, particularly amide I and II bands.

Microfluidic and High-Throughput Screening Platforms for In Vitro Assays

In the early stages of drug research, it is necessary to test compounds in various biological assays. Microfluidic and high-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid and automated testing of compounds in miniaturized formats. nih.govfrontiersin.org

These platforms utilize micro-scale channels and chambers to perform complex biological experiments with very small volumes of reagents and samples (nanoliters to microliters). researchgate.net For this compound, a microfluidic device could be designed to perform cell-based assays, such as measuring cytotoxicity or receptor activation. nih.gov Droplet-based microfluidics, where each droplet acts as an individual micro-reactor, allows for tens of thousands of separate experiments to be run in a short period. rsc.org This technology significantly accelerates the pace of in vitro testing, allowing for the screening of this compound across multiple cell lines or against a panel of targets simultaneously, while drastically reducing costs and reagent consumption compared to traditional methods. nih.gov

FeatureConventional Screening (e.g., 96-well plates)Microfluidic High-Throughput Screening (HTS)
Sample/Reagent VolumeMicroliters to MillilitersNanoliters to Microliters
ThroughputLow to MediumHigh to Ultra-High
Cost per AssayHigherSignificantly Lower
Automation PotentialHigh (with robotics)Inherently high and integrated
Data Points per RunHundredsThousands to Millions

Conceptual Frameworks for Biological Interaction and Future Research Trajectories

Theoretical Implications of Lactosyl Conjugation for Receptor-Mediated Recognition

The conjugation of lactose (B1674315) to maprotiline (B82187) theoretically repurposes the molecule to interact with specific carbohydrate-binding proteins, known as lectins. Multivalent interactions between receptors and glycans are pivotal in numerous biological processes, including pathogen infection and immune responses. worktribe.comacs.org Cell surface carbohydrates are critical for many signaling pathways, and their interaction with receptors can trigger intracellular events. nih.gov

The lactose moiety, a disaccharide composed of galactose and glucose, presents specific recognition signals for certain lectins. For instance, receptors on alveolar macrophages have been shown to bind glycoproteins and synthetic glycoconjugates with exposed mannose, N-acetylglucosamine, or glucose residues. nih.govpnas.org More specifically, β-galactoside linkages, such as those found in lactose, are recognized by various carbohydrate-binding proteins. biologists.com A prominent example is the asialoglycoprotein receptor (ASGPR) found on hepatocytes, which specifically binds to terminal galactose and N-acetylgalactosamine residues, mediating the endocytosis of ligands. nih.gov

Therefore, the lactosyl group on Lactosyl Maprotiline could act as a targeting domain, directing the molecule to cells and tissues expressing lactose-binding lectins. This receptor-mediated recognition could lead to a biodistribution profile entirely different from that of the parent maprotiline molecule. While maprotiline's effects are primarily linked to its inhibition of norepinephrine (B1679862) reuptake in the central nervous system, this compound might be targeted to liver cells via ASGPRs or to specific immune cells, opening up new possibilities for its biological activity based on tissue-specific delivery. wikipedia.orgnih.gov The interaction would likely involve the clustering of receptors on the cell surface, followed by internalization and downstream signaling events. nih.gov

Potential as a Molecular Probe for Investigating Glycosylation-Dependent Biological Pathways

Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a fundamental post-translational modification that creates a vast diversity of structures and functions. nih.govsemanticscholar.org Abnormalities in glycan expression are associated with various diseases, making the study of glycosylation-dependent pathways crucial. nih.govnih.gov Synthetic glycoconjugates can serve as valuable molecular probes to explore these complex biological systems. worktribe.comnih.gov

This compound could be employed as a molecular probe to identify and characterize biological pathways that depend on lactose recognition. Its dual structure—a known pharmacophore (maprotiline) and a specific glycan (lactose)—makes it suitable for several research applications:

Competitive Binding Assays: It could be used as a competitive inhibitor in binding assays to study the affinity and specificity of lectins for lactose-containing ligands. nih.govpnas.org By measuring the displacement of a labeled ligand by this compound, researchers could quantify the binding kinetics of a particular receptor.

Cellular Uptake Studies: The maprotiline core could serve as a detectable tag to track the uptake of the lactose moiety into cells. This would allow for the investigation of endocytosis mechanisms mediated by lactose-binding receptors.

Mapping Lectin Expression: A labeled version of this compound could potentially be used to map the expression of lactose-specific lectins in different tissues or cell types, providing insights into their physiological and pathological roles.

These applications would help elucidate the complex network of interactions that constitute the "glycome" and its role in cellular communication and disease. nih.gov

Table 1: Hypothetical Competitive Binding Assay Data
Concentration of this compound (nM)Labeled Ligand Binding (%)Receptor TargetCell Type
0.198.5Asialoglycoprotein Receptor (ASGPR)Hepatocyte
185.2Asialoglycoprotein Receptor (ASGPR)Hepatocyte
1050.1Asialoglycoprotein Receptor (ASGPR)Hepatocyte
10015.8Asialoglycoprotein Receptor (ASGPR)Hepatocyte
10005.3Asialoglycoprotein Receptor (ASGPR)Hepatocyte

Methodological Advancements Facilitated by this compound Research

While specific research on this compound is not widespread, its existence as a chemical entity is predicated on significant methodological advancements in the field of glycochemistry and glycobiology. The synthesis and analysis of a defined glycoconjugate like this compound rely on a sophisticated toolbox of chemical and analytical techniques. acs.orgnih.gov

Recent decades have seen enormous progress in methods for assembling complex glycans and glycoconjugates. nih.gov The creation of this compound would necessitate expertise in several key areas:

Chemical and Chemoenzymatic Synthesis: Modern organic synthesis provides precise control over the structure of the glycan and the linkage to the aglycone (maprotiline). Chemoenzymatic approaches, which use enzymes for specific steps, can offer high stereoselectivity and yield. acs.org

Purification Techniques: High-performance liquid chromatography (HPLC) is essential for purifying the final glycoconjugate to a high degree, separating it from starting materials and reaction byproducts.

Structural Analysis: Advanced analytical techniques are required to confirm the structure of the synthesized molecule. Mass spectrometry (MS) provides accurate molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed three-dimensional structure and the linkage between the lactose and maprotiline moieties. nih.gov

Research into compounds like this compound drives the refinement of these methodologies, pushing for more efficient synthetic routes and more sensitive analytical tools to better understand structure-function relationships in glycoconjugates. nih.gov

Table 2: Methodologies in Glycoconjugate Research
MethodologyApplicationRelevance to this compound
Automated Glycan AssemblyRapid synthesis of complex oligosaccharidesFacilitates the synthesis of the lactose donor for conjugation
Click ChemistryEfficient and specific conjugation of glycans to other moleculesA potential method for linking a modified lactose unit to a modified maprotiline
Mass Spectrometry (MS)Accurate mass determination and structural fragmentation analysisConfirmation of the molecular formula C₃₂H₄₃NO₁₀ and structural integrity bioorganics.biz
Nuclear Magnetic Resonance (NMR)Detailed 3D structural elucidationVerification of the anomeric configuration and linkage site
Surface Plasmon Resonance (SPR)Real-time analysis of binding kinetics between a glycan and a receptorQuantifying the interaction of this compound with target lectins

Future Directions in Synthetic Design and Mechanistic Elucidation of Glycoconjugates

The study of simple glycoconjugates like this compound provides a foundation for future advancements in the broader field of glycobiology. The future of glycoconjugate research is moving towards increasingly complex and functionally optimized molecules. acs.org

Key future directions include:

Rational Vaccine Design: A major application of glycoconjugate research is in vaccine development. nih.gov Understanding how a simple hapten-carrier model works can inform the design of synthetic glycoconjugate vaccines that elicit highly specific and robust immune responses against pathogens. nih.govacs.org

Multivalent and Heteromultivalent Systems: Many biological interactions involving glycans are characterized by multivalency, where multiple low-affinity interactions combine to create high-avidity binding. worktribe.com Future synthetic efforts will focus on creating scaffolds presenting multiple copies of a glycan (homomultivalency) or different types of glycans (heteromultivalency) to more accurately mimic natural systems and enhance binding to target receptors. acs.org

Targeted Drug Delivery: The concept of using a glycan to target a drug, as exemplified by this compound, is a cornerstone of targeted therapy. Future designs will involve more complex glycans to achieve higher specificity for target cells (e.g., cancer cells with aberrant glycosylation patterns) while minimizing off-target effects. nih.gov

Mechanistic Elucidation: A continuing challenge is to move beyond simply observing binding to understanding the precise downstream consequences of glycan-receptor interactions. worktribe.comnih.gov Future research will combine synthetic chemistry with advanced cell biology and structural biology techniques (e.g., cryo-electron microscopy) to elucidate the complete mechanism of action, from initial recognition to the ultimate physiological response.

Q & A

Basic: What are the critical pharmacological properties of Lactosyl Maprotiline that must be considered in preclinical experimental design?

This compound, a tetracyclic antidepressant, exhibits pH-dependent solubility, norepinephrine reuptake inhibition, and variable blood-brain barrier permeability. Researchers must account for its solubility profile (e.g., using data from solubility assays under physiological pH ranges) and bioavailability when designing pharmacokinetic studies . Dose-response relationships should align with established therapeutic plasma concentrations (2–4 µg/mL) observed in clinical trials .

Basic: Which standard in vitro and in vivo models are validated for assessing the antidepressant efficacy of this compound?

Validated models include:

  • In vitro : Noradrenergic transporter binding assays using rat brain synaptosomes .
  • In vivo : Forced swim test (FST) and tail suspension test (TST) in rodents, with dose ranges of 10–30 mg/kg . Ensure consistency in animal strains (e.g., Sprague-Dawley rats) and control for circadian rhythm effects on behavioral outcomes.

Advanced: How should researchers design experiments to account for pH-dependent solubility variations in this compound formulations?

Methodology:

  • Conduct parallel solubility profiling using USP buffer systems (pH 1.2–7.4) to simulate gastrointestinal conditions .
  • Use differential scanning calorimetry (DSC) to assess crystallinity changes.
  • For in vivo studies, pair solubility data with dissolution testing to correlate bioavailability .

Advanced: What strategies are recommended for resolving contradictory findings between early clinical trials and contemporary mechanistic studies on this compound?

  • Meta-analysis : Pool data from historical trials (e.g., Kay & Davies, 1974) and newer mechanistic work to identify confounding variables (e.g., patient stratification, dosing regimens) .
  • Mechanistic validation : Use knockout rodent models to isolate norepinephrine transporter (NET) vs. serotonin transporter (SERT) contributions .

Advanced: What quality control parameters should be implemented to ensure batch-to-batch consistency in custom-synthesized this compound for receptor binding assays?

  • Mandatory QC tests : HPLC purity (>98%), mass spectrometry (MS) for structural confirmation, and peptide content analysis (if TFA removal is required for cell-based assays) .
  • Optional add-ons : Water content analysis (Karl Fischer titration) and solubility validation in assay buffers .

Advanced: How can the FINER criteria be applied to formulate rigorous research questions for comparative studies of this compound versus SSRIs?

  • Feasible : Ensure access to matched patient cohorts (e.g., treatment-resistant depression subgroups).
  • Novel : Investigate differential effects on noradrenergic vs. serotonergic pathways.
  • Relevant : Align with DSM-5/ICD-11 diagnostic criteria for major depressive disorder .

Basic: What validated analytical methods are essential for characterizing this compound purity in experimental samples?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) per USP guidelines .
  • LC-MS/MS : For metabolite identification in pharmacokinetic studies .

Advanced: What statistical approaches are most appropriate for analyzing dose-response relationships in behavioral studies involving this compound?

  • Non-linear regression : Fit data to sigmoidal Emax models (e.g., GraphPad Prism).
  • ANCOVA : Control for covariates like baseline cortisol levels in stress-induced depression models .

Basic: What are the established pharmacopeial testing requirements for this compound in pharmaceutical research contexts?

  • USP-NF standards : Include identity testing (IR spectroscopy), heavy metal limits (<10 ppm), and residual solvent analysis (GC headspace) .
  • Updated protocols : Follow revised ash content determination (general chapter h561i) .

Advanced: How can researchers optimize tissue penetration studies for this compound while controlling for blood-brain barrier transport variables?

  • In situ perfusion : Use rat brain capillary depletion assays to quantify unbound fractions.
  • P-glycoprotein inhibition : Co-administer verapamil to assess transporter-mediated efflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.